molecular formula C7H10N2O2 B1586052 4,6-Dimethoxy-5-methylpyrimidine CAS No. 13566-63-7

4,6-Dimethoxy-5-methylpyrimidine

Cat. No.: B1586052
CAS No.: 13566-63-7
M. Wt: 154.17 g/mol
InChI Key: VDXQIWSKHYKSJG-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 4 and 6 positions and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-5-methylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 3-amino-3-methoxy-N-cyano-2-propionamidine with cyanamide, followed by cyclization and methoxylation reactions . The reaction conditions often involve the use of anhydrous methanol, dry hydrogen chloride gas, and a Lewis acid protecting agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.

Scientific Research Applications

Overview

4,6-Dimethoxy-5-methylpyrimidine is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂. It features two methoxy groups at the 4 and 6 positions and a methyl group at the 5 position. This unique substitution pattern contributes to its diverse applications in scientific research, particularly in chemistry and biology.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

2. Biological Applications

  • Nucleic Acid Analogs : The compound is utilized in the development of nucleic acid analogs, which can play a significant role in gene therapy and molecular biology.
  • Enzyme Inhibitors : Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly targeting kinases involved in various signaling pathways. This has implications for treating diseases such as cancer and neurodegenerative disorders .

3. Pharmaceutical Development

  • Anti-inflammatory Agents : Studies have shown that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action suggests potential therapeutic applications in treating inflammatory diseases .
  • Neurodegenerative Disorders : Research highlights its potential in developing treatments for Alzheimer's disease (AD) through mechanisms involving phosphatidylinositol-3-kinase (PI3K) inhibition, which is relevant for neuroprotection and cognitive function improvement .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that certain pyrimidine derivatives showed significant inhibition of COX-2 activity with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib. This indicates the potential of this compound derivatives in developing new anti-inflammatory medications .

Case Study 2: Neuroprotective Effects

Research focused on fused pyrimidine derivatives revealed their efficacy in inhibiting PI3K activity, which is crucial for managing conditions related to neurodegeneration. These findings suggest that compounds derived from this compound could be instrumental in treating Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for certain enzymes, thereby modulating biochemical pathways. For instance, it can inhibit cAMP-phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects .

Comparison with Similar Compounds

    4,6-Dihydroxy-5-methylpyrimidine: Similar in structure but with hydroxyl groups instead of methoxy groups.

    4,6-Dimethoxy-2-methylpyrimidine: Similar but with a methyl group at the 2 position instead of the 5 position.

Uniqueness: 4,6-Dimethoxy-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications.

Biological Activity

4,6-Dimethoxy-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 13566-63-7

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound is known to inhibit enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.
  • Signal Transduction Pathways : It modulates key signaling pathways related to cell growth and apoptosis, impacting cancer cell survival .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • In a controlled study, various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anticancer Activity :
    • A study evaluating the effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines reported a dose-dependent reduction in cell viability with IC50_{50} values of 25 µM and 30 µM, respectively.
    Cell LineIC50_{50} (µM)
    MCF-725
    PC-330

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4,6-Dimethoxy-5-methylpyrimidine, and what factors optimize reaction yields and purity?

Methodological Answer: The synthesis of this compound typically involves methoxylation of a dihydroxy precursor. A common approach starts with 4,6-dihydroxy-5-methylpyrimidine (or its derivatives), which undergoes alkylation using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions . Reaction optimization includes:

  • Temperature control : Elevated temperatures (80–100°C) enhance reactivity but require monitoring to avoid side products.
  • Solvent selection : Polar solvents improve solubility of intermediates.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity . Challenges include competing O- vs. N-alkylation; regioselectivity is improved by steric and electronic effects of substituents.

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :

  • ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). The methyl group at C5 appears as a singlet (δ 2.3–2.5 ppm).
  • ¹³C NMR : Methoxy carbons (δ 55–60 ppm), pyrimidine ring carbons (δ 150–170 ppm), and C5 methyl (δ 20–25 ppm).
    • X-ray Crystallography : Determines bond lengths, angles, and intermolecular interactions. For example, planar pyrimidine rings (r.m.s. deviation <0.02 Å) and O···H hydrogen bonding in the crystal lattice .
    • Mass Spectrometry : Molecular ion peak (m/z ≈ 168) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. What are the key challenges in achieving regioselective substitution during synthesis, and how can they be addressed?

Methodological Answer: Regioselectivity challenges arise due to the symmetry of the pyrimidine ring and competing reaction sites. Strategies include:

  • Directing groups : Introducing temporary substituents (e.g., chloro groups) to guide methoxylation at C4 and C6. Subsequent hydrolysis and methylation yield the target compound .
  • Stepwise synthesis : Sequential protection/deprotection of hydroxyl groups. For example, selective methylation of C4-OH followed by C6-OH using orthogonal protecting groups (e.g., TMS or Bn) .
  • Computational modeling : DFT calculations predict electron density distribution, identifying reactive sites. For instance, C4 and C6 positions show higher nucleophilicity in dihydroxy precursors .

Q. How do computational approaches (e.g., DFT) contribute to understanding the electronic structure and reactivity of this compound?

Methodological Answer:

  • Electron Density Analysis : DFT calculations reveal charge distribution, showing electron-deficient C2 and C4 positions, favoring electrophilic substitution .
  • Reaction Mechanism Studies : Transition state modeling clarifies activation barriers for methylation or halogenation steps.
  • Intermolecular Interactions : Non-covalent interaction (NCI) plots predict crystal packing motifs, such as O···H hydrogen bonds and π-π stacking . Example: A study on 4,6-Dichloro-5-methoxypyrimidine used XRD data to validate computational predictions of Cl···N contacts (3.09–3.10 Å), informing similar analyses for the dimethoxy analog .

Q. What contradictions exist in the literature regarding biological activity or reactivity, and how can researchers resolve them?

Methodological Answer: Discrepancies often arise from substituent effects. For example:

  • Methoxy vs. Methyl : this compound may exhibit reduced electrophilicity compared to chloro analogs (e.g., 4,6-Dichloro-5-methylpyrimidine), altering reactivity in cross-coupling reactions .
  • Biological Activity : Studies on similar compounds (e.g., 5-methylpyrimidine diols) show varying enzyme inhibition (Ki values ranging 1–10 µM) depending on substituent positions . Resolution strategies:
  • Systematic SAR Studies : Synthesize derivatives with controlled substituent variations (e.g., -OCH₃, -CH₃, -Cl) and compare their bioactivity .
  • High-Throughput Screening : Use assays to quantify binding affinities or catalytic inhibition across analogs .

Q. What are the best practices for handling and storing this compound to ensure safety and reproducibility?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (e.g., via solvent-wet handling) .
  • Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Properties

IUPAC Name

4,6-dimethoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-6(10-2)8-4-9-7(5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXQIWSKHYKSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384724
Record name 4,6-dimethoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-63-7
Record name 4,6-dimethoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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